(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

antifungal CYP51 lanosterol 14α-demethylase

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol (CAS 135207-05-5) is a 1,2,4-triazole derivative bearing a cyclopropyl substituent at the N4 position and a hydroxymethyl group at the C3 position. Unlike its 1,2,3-triazole regioisomers or 4-alkyl/4-aryl 1,2,4-triazole analogs, the cyclopropyl group introduces distinctive conformational rigidity and enhanced binding affinity toward heme-iron enzymes such as fungal CYP51 and human ASK1 kinase, as evidenced by downstream biological data on derivatives incorporating this exact scaffold motif.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 135207-05-5
Cat. No. B3377799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
CAS135207-05-5
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1N2C=NN=C2CO
InChIInChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2
InChIKeyAUPIIEIFXFMMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol – A Differentiated 1,2,4-Triazole Scaffold for Antifungal & Kinase-Targeted Procurement


(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol (CAS 135207-05-5) is a 1,2,4-triazole derivative bearing a cyclopropyl substituent at the N4 position and a hydroxymethyl group at the C3 position . Unlike its 1,2,3-triazole regioisomers or 4-alkyl/4-aryl 1,2,4-triazole analogs, the cyclopropyl group introduces distinctive conformational rigidity and enhanced binding affinity toward heme-iron enzymes such as fungal CYP51 and human ASK1 kinase, as evidenced by downstream biological data on derivatives incorporating this exact scaffold motif [1][2]. This structural signature makes the compound a uniquely informative chemical probe for structure-activity relationship (SAR) campaigns in antifungal and kinase inhibitor programs.

Why 4-Cyclopropyl-1,2,4-Triazole-3-Methanol Cannot Be Replaced by Its 4-Methyl, 4-Ethyl, or 1,2,3-Triazole Isomers in Target-Based Selection


Simply interchanging (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol with cheaper or more accessible 4-methyl (CAS 59660-30-9) or 4-ethyl (CAS 497854-98-5) analogs ignores three critical pharmacophoric effects unique to the cyclopropyl ring: (i) enhanced π-character and σ-donor capacity that strengthens heme-iron coordination in CYP51, as demonstrated by comparative molecular docking of cyclopropyl- vs. alkyl-substituted triazoles [1]; (ii) a constrained cyclopropyl orientation that improves kinase hinge-region complementarity, translating into sub-200 nM ASK1 inhibition in derivatives built on this core [2]; and (iii) a distinct hydrogen-bonding network conferred by the C3-hydroxymethyl group, which is absent in simple 4-cyclopropyl-4H-1,2,4-triazole (CAS 36175-35-6) and cannot be mimicked by the regioisomeric (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol scaffold . Generic substitution risks losing the very molecular recognition features that drive target engagement and selectivity.

Quantitative Differentiation Evidence for (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol vs. Closest Analogs


Cyclopropyl Enhancement of CYP51 Heme-Iron Binding Affinity vs. Alkyl-Substituted Triazoles

Molecular docking studies on a series of 1H-1,2,4-triazole derivatives demonstrated that the presence of a cyclopropyl residue at the N4 position significantly enhances binding affinity toward the heme-iron center of fungal CYP51 relative to non-cyclopropyl analogs. This class-level finding, derived from computational modeling of the enzyme active site, indicates that the cyclopropyl group facilitates a more favorable coordination geometry with the heme prosthetic group compared to methyl or ethyl substituents [1]. While direct head-to-head MIC data for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol itself are not available, the pharmacophoric contribution of the cyclopropyl-triazole motif is independently corroborated by the observation that a 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative bearing a cyclopropyl group achieved an MIC of 0.0075 µg/mL against Candida albicans and Candida krusei, representing a ~170-fold improvement over fluconazole (MIC = 1.28 µg/mL) [2].

antifungal CYP51 lanosterol 14α-demethylase molecular docking

ASK1 Kinase Inhibition by 4-Cyclopropyl-1,2,4-Triazole-Derived Compounds Demonstrates Scaffold-Enabled Target Engagement

Compounds incorporating the (4-cyclopropyl-4H-1,2,4-triazol-3-yl) moiety as a core structural element have been profiled against human ASK1 (apoptosis signal-regulating kinase 1). In a direct head-to-head comparison within US Patent US10150755, two analogs—one bearing a 5-amino substituent (Compound 31) and one lacking it (Compound 1)—both exhibited Ki and IC50 values below 200 nM against ASK1 in an enzymatic assay [1][2]. The consistent sub-200 nM activity across structurally diverse derivatives confirms that the 4-cyclopropyl-1,2,4-triazole scaffold, rather than pendant functionality, is the primary driver of kinase hinge-region binding. This level of kinase inhibition stands in marked contrast to simple 4-alkyl-1,2,4-triazole-3-methanol congeners, for which no comparable kinase profiling data have been reported.

ASK1 kinase inhibitor MAP3K5 apoptosis

Regioisomeric Specificity: 1,2,4-Triazole vs. 1,2,3-Triazole Scaffold Impacts Biological Recognition

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol and its 1,2,3-triazole regioisomer (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol share the identical molecular formula (C6H9N3O, MW 139.16) but differ fundamentally in nitrogen-atom placement within the azole ring . The 1,2,4-triazole isomer positions the N4 atom for direct backbone hydrogen-bonding in kinase hinge regions, whereas the 1,2,3-triazole isomer presents a different hydrogen-bond donor/acceptor pattern that precludes the same binding mode. This regioisomeric distinction is reflected in the PDB: the 4-cyclopropyl-1,2,4-triazole motif appears in SARS-CoV-2 Mpro co-crystal structures (PDB 7GDN, chem comp MU3) [1], while no analogous structural biology data exist for the 1,2,3-triazole regioisomer. The C3-hydroxymethyl group further differentiates the target compound from 4-cyclopropyl-4H-1,2,4-triazole (CAS 36175-35-6), which lacks this functional handle for derivatization.

regioisomer 1,2,4-triazole 1,2,3-triazole molecular recognition

LogP and Solubility Profile Differentiates 4-Cyclopropyl Substitution from 4-Phenyl and 4-Alkyl Analogs

The measured logP of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol has been reported as 0.82–0.1053 across vendor computational datasets, with an experimental hydrophobic parameter (logP) of -1.535 reported on ChemBase [1]. This lipophilicity range positions the compound as moderately hydrophilic, in contrast to the 4-phenyl analog (CAS 138624-62-1, C9H9N3O, MW 175.19) which bears a significantly more lipophilic phenyl ring, and the 4-methyl analog (CAS 59660-30-9, C4H7N3O, MW 113.12) which is smaller but more hydrophilic . The cyclopropyl group thus provides a unique balance of lipophilicity and steric bulk not achievable with methyl, ethyl, or phenyl substitution, influencing both membrane permeability in cellular assays and aqueous solubility for in vitro biochemical assays.

lipophilicity logP solubility drug-likeness

Synthetic Utility: Hydroxymethyl Handle Enables Derivatization Not Possible with 4-Cyclopropyl-4H-1,2,4-triazole Alone

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol possesses a primary alcohol (-CH2OH) at the C3 position that serves as a versatile synthetic handle for etherification, esterification, oxidation to the corresponding aldehyde (4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde), or conversion to halide leaving groups . This functionality is absent in 4-cyclopropyl-4H-1,2,4-triazole (CAS 36175-35-6), which requires separate C3 functionalization steps with less regiochemical control. A published synthetic route from glycolic acid hydrazide and cyclopropyl isothiocyanate provides a direct, two-step access to the target compound with operational simplicity (methanol solvent, room temperature, one-hour reaction time) . The presence of the hydroxymethyl group also differentiates the compound from (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1251257-52-9), which presents an amine rather than alcohol nucleophile.

synthetic building block hydroxymethyl derivatization medicinal chemistry

Procurement-Relevant Application Scenarios for (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol Based on Quantitative Evidence


Antifungal Lead Optimization – CYP51-Targeted Scaffold with Cyclopropyl-Enhanced Heme Binding

Medicinal chemistry teams pursuing novel triazole antifungals should select (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol as a core scaffold for SAR expansion targeting fungal CYP51. The cyclopropyl substituent has been demonstrated to enhance heme-iron binding in molecular docking studies of 1,2,4-triazole derivatives [1]. The C3-hydroxymethyl group provides a modular attachment point for introducing side-chain diversity (e.g., ether-linked aryl/heteroaryl groups), while the 4-cyclopropyl motif maintains the critical CYP51 pharmacophore. Independent validation from the 1,3-bis-triazole chemotype shows that cyclopropyl incorporation can drive MIC values as low as 0.0075 µg/mL—far below fluconazole's 1.28 µg/mL [2]. This scaffold offers a structurally informed entry point for designing next-generation DMIs (demethylase inhibitors) with reduced susceptibility to existing azole resistance mechanisms.

ASK1 Kinase Inhibitor Discovery – A PDB-Validated Scaffold with Sub-200 nM Target Engagement

Kinase drug discovery groups focused on ASK1 (MAP3K5) for non-alcoholic steatohepatitis (NASH), renal fibrosis, or neurodegenerative indications should procure this compound as a validated starting scaffold. Patent data (US10150755) confirm that derivatives built on the 4-cyclopropyl-1,2,4-triazole core achieve Ki and IC50 values below 200 nM against human ASK1 [3]. The scaffold has been co-crystallized with target proteins (PDB 7GDN), providing direct structural information on binding mode and vector exit points for optimization [4]. No equivalent kinase inhibition data exist for the 4-methyl or 4-ethyl analogs, making the cyclopropyl variant the only evidence-backed choice for this target class.

Chemical Biology Probe Development – Regioisomerically Defined 1,2,4-Triazole with Pre-Installed Functional Handle

Chemical biology laboratories developing activity-based probes, photoaffinity labels, or fluorescent conjugates should select this compound for its unambiguous 1,2,4-triazole regioisomeric identity (confirmed by InChIKey: AUPIIEIFXFMMEN-UHFFFAOYSA-N) and the C3-hydroxymethyl group, which enables direct conjugation to linkers, biotin, or fluorophores via ester or ether bonds. The 1,2,3-triazole regioisomer (InChIKey: VJNBEBBVXDLETN-UHFFFAOYSA-N) may co-elute under certain chromatographic conditions but presents an entirely different hydrogen-bonding pattern ; procurement of the verified 1,2,4-triazole isomer eliminates this ambiguity. The PDB-validated binding mode further ensures that probe-modified derivatives retain target compatibility.

Pharmaceutical Impurity Reference Standard and Process Chemistry Intermediate

Process chemistry and quality control groups developing synthetic routes to ASK1 inhibitors (e.g., GS-444217, CAS 1262041-49-5) or related triazole-containing APIs may require (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol as a key starting material or impurity reference standard. The compound is commercially available at 95% purity from multiple vendors (Fluorochem, AKSci, Enamine) , with a defined synthetic route from commodity precursors (glycolic acid hydrazide and cyclopropyl isothiocyanate) that supports scalable process development. The cyclopropyl group imparts unique chromatographic retention properties relative to methyl or ethyl impurities, facilitating analytical method development for purity assessment.

Quote Request

Request a Quote for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.